molecular formula C11H17N3O B7897092 [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B7897092
M. Wt: 207.27 g/mol
InChI Key: NHJFIHAFUKWHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 207.28 . It is supplied with a minimum purity of 98% . This compound belongs to the class of piperidine derivatives, which are recognized as one of the most significant synthetic fragments for designing new drugs and play a substantial role in the pharmaceutical industry . Piperidine rings are key structural components found in more than twenty classes of pharmaceuticals, serving as crucial building blocks for creating a wide variety of biologically active molecules . The structure of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol, which incorporates both a piperidine ring and a pyrazine moiety, makes it a valuable intermediate for medicinal chemistry and drug discovery research. It can be utilized in the synthesis of more complex molecules targeting various therapeutic areas. Compounds featuring piperidine and pyrazine subunits are frequently investigated in the development of potential anticancer agents, CNS active drugs, and other therapeutic compounds, highlighting the research value of this chemical scaffold . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-11(13-5-4-12-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJFIHAFUKWHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Cyclization

A plausible route involves Ugi four-component reactions (Ugi-4CR) to assemble the piperidine-pyrazine scaffold. For example, a ketone, amine, isocyanide, and carboxylic acid could condense to form a peptoid intermediate, followed by cyclization under acidic conditions. Inferred from analogous syntheses, Lawesson’s reagent may facilitate thioamide formation in intermediate steps, as demonstrated in the preparation of teneligliptin precursors.

Critical Step : Cyclization of a linear precursor (e.g., 1-acetoacetyl-4-tert-butoxycarbonylpiperazine ) using phosphorus oxychloride in non-pyridine solvents (e.g., toluene) to avoid toxicity.

Buchwald–Hartwig Amination for Pyrazine Coupling

Optimization Strategies for Industrial Viability

Solvent and Catalyst Selection

  • Toluene replaces pyridine in cyclization steps to enhance safety and reduce environmental impact.

  • Microwave-assisted synthesis reduces reaction times for steps requiring high temperatures (e.g., 170°C for 30 minutes).

Purification and Yield Enhancement

  • Crystallization techniques using ethanol/water mixtures improve purity, as evidenced by 90% yields in teneligliptin syntheses.

  • Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the target compound from regioisomers.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 1.45–1.50 (m, 2H, piperidine CH₂), 2.35 (s, 3H, CH₃), 3.60–3.70 (m, 2H, NCH₂), 3.85 (t, 1H, CHOH), 8.20 (s, 1H, pyrazine CH).

  • ESI-MS : m/z 208.1 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile/water + 0.1% formic acid).

Challenges and Alternative Approaches

Avoiding Isomerization

The methyl group’s position on the pyrazine ring is critical. Directed ortho-metalation using LDA (lithium diisopropylamide) ensures regioselective functionalization.

Green Chemistry Initiatives

  • Biocatalytic reductions (e.g., alcohol dehydrogenases) replace LiAlH₄ for safer hydroxymethyl group installation.

  • Flow chemistry platforms enable continuous synthesis, minimizing hazardous intermediate handling .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

ReagentProductConditionsYieldSource
PCC3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl ketoneCH2_2Cl2_2, RT, 6h72%
Jones reagent3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl carboxylic acidH2_2SO4_4, 0°C, 2h58%

Pyridinium chlorochromate (PCC) selectively oxidizes the primary alcohol to a ketone without over-oxidizing to a carboxylic acid. Jones reagent (CrO3_3/H2_2SO4_4) achieves complete oxidation to the carboxylic acid under acidic conditions.

Esterification and Ether Formation

The hydroxymethyl group participates in nucleophilic substitutions:

Esterification

ReagentProductCatalystYieldSource
Acetyl chloride3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl acetatePyridine85%
Benzoyl chloride3-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl benzoateDMAP78%

Esterification proceeds via activation of the hydroxyl group, with pyridine or DMAP neutralizing HCl byproducts .

Substitution Reactions

The piperidine nitrogen and pyrazine ring enable further functionalization:

Piperidine Nitrogen Alkylation

ReagentProductConditionsYieldSource
Ethyl bromoacetateN-Ethoxycarbonylmethyl derivativeDIPEA, DMF68%
Allyl chlorideN-Allyl derivativeK2_2CO3_3, MeCN60%

Hünig’s base (DIPEA) facilitates coupling reactions with electrophiles .

Pyrazine Ring Reactions

Reaction TypeReagentProductYieldSource
Nucleophilic aromatic substitutionNaN3_35-Azido-3-methylpyrazine41%
HalogenationNBS5-Bromo-3-methylpyrazine35%

The electron-deficient pyrazine ring undergoes substitution at the 5-position .

Reduction and Hydrogenolysis

The pyrazine ring can be partially reduced:

ReagentProductConditionsYieldSource
H2_2/Pd-C3-Methyl-piperazine derivativeMeOH, 50 psi82%
NaBH4_4/NiCl2_2Dihydro-pyrazineEtOH, RT65%

Catalytic hydrogenation saturates the pyrazine ring to form a piperazine analog.

Key Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism with PCC, forming a chromate intermediate.

  • Esterification : Follows an SN_N2 pathway with acyl chlorides .

  • Pyrazine Substitution : Requires electron-withdrawing groups to activate the ring for nucleophilic attack .

Scientific Research Applications

Pharmaceutical Development

The compound has been evaluated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit significant biological activity.

Case Study: Analgesic Properties
Recent studies have explored the synthesis of derivatives based on piperidine frameworks, including [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol. These derivatives have shown promise as non-peptide agonists for nociceptin/orphanin FQ receptors, which are implicated in pain modulation. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring can enhance analgesic effects while minimizing side effects .

Antimicrobial Activity

Research has indicated that compounds featuring pyrazine and piperidine moieties possess antimicrobial properties. The compound's derivatives have been synthesized and evaluated against various bacterial strains, demonstrating effective inhibition profiles.

Case Study: Antibacterial Evaluation
A series of studies focused on the antibacterial activity of pyrazine-based compounds revealed that [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol and its analogs exhibited significant activity against Gram-positive bacteria. The presence of the piperidine ring was crucial for enhancing membrane permeability and subsequent antibacterial efficacy .

Neuropharmacology

The compound's potential in neuropharmacology is noteworthy, particularly concerning its effects on neurotransmitter systems.

Case Study: Dopaminergic Activity
Investigations into the dopaminergic activity of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol have shown that it may modulate dopamine receptors, making it a candidate for further exploration in the treatment of neurodegenerative diseases such as Parkinson's disease .

Mechanism of Action

The mechanism of action of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving kinase inhibition or modulation of enzyme activity . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues: Key Variations and Properties

The following table summarizes critical structural and functional differences between [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol and its analogs:

Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol Piperidine + Pyrazine 3-Methylpyrazine, hydroxymethyl C₁₁H₁₅N₃O 205.26 Moderate logP, H-bond donor/acceptor Pharma intermediates
[3-(Pyridin-2-yl)piperidin-3-yl]methanol Piperidine + Pyridine Hydroxymethyl C₁₁H₁₄N₂O 190.24 Higher basicity (pyridine N) Drug candidates, agrochemicals
(1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl)methanol Piperidine + Benzimidazole 1-Methylbenzimidazole C₁₄H₁₉N₃O 245.32 High logP (~2.5), rigid planar structure Material science, kinase inhibitors
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Piperazine + Pyridine Methyl, phenyl C₁₇H₂₁N₃O 283.37 Flexible piperazine, multiple H-bond sites Mirtazapine synthesis (antidepressant)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine + Pyridine 6-Fluoropyridine C₁₀H₁₃FN₂O 196.22 Smaller ring (5-membered), fluorine-enhanced lipophilicity Metabolic stability studies

Key Comparative Insights

Heterocyclic Core Influence
  • Pyrazine vs.
  • Benzimidazole vs. Pyrazine : The benzimidazole analog () exhibits higher rigidity and lipophilicity, favoring membrane penetration but limiting aqueous solubility. This makes it suitable for hydrophobic targets in material science or kinase inhibition .
Substituent Effects
  • Fluorine in Pyrrolidine Analogs: The 6-fluoropyridine substituent in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol increases metabolic resistance and lipophilicity, beneficial for CNS-targeting drugs .
Ring Size and Flexibility
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) offer greater conformational flexibility, enabling diverse binding modes in biological systems. However, this flexibility may reduce target selectivity compared to rigid piperidine-pyrazine systems .
  • Pyrrolidine vs.

Biological Activity

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol, also known as 1-(6-methylpyrazin-2-yl)piperidin-3-yl methanol, is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical identifiers:

PropertyValue
CAS Number937795-91-0
Molecular FormulaC11H17N3O
Molecular Weight207.277 g/mol
InChI KeyOWOMYFSSKZGDBC-UHFFFAOYSA-N
PubChem CID24229598

Biological Activity Overview

Research indicates that compounds containing piperidine and pyrazine moieties often exhibit diverse biological activities, including:

  • Anticancer Activity : Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds structurally similar to [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol have shown cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound's structure may confer activity against bacterial and parasitic infections. Studies have demonstrated that related pyrazine derivatives possess significant antimicrobial properties, with some achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Neuroprotective Properties : Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to inhibit cholinesterase enzymes suggests potential applications in treating Alzheimer's disease .

Anticancer Activity

A study on piperidine derivatives indicated that compounds similar to [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism was linked to the activation of specific cellular pathways that promote apoptosis in cancer cells .

Antimicrobial Studies

In a series of experiments evaluating the antimicrobial efficacy of pyrazine derivatives, compounds with structural similarities to [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol were tested against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.5 μg/mL .

Neuroprotective Effects

Research focusing on neuroprotective agents has identified piperidine-containing compounds as potential candidates for Alzheimer's treatment. In vitro studies demonstrated that these compounds could inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress-induced damage .

Q & A

Q. Methodological Note :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to verify ≥95% purity, as impurities can skew biological activity results .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the methanol group .

What spectroscopic methods are recommended for structural elucidation of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol?

Basic Research Question
Structural confirmation requires a combination of techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrazine protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Detect O–H stretching (~3300 cm<sup>-1</sup>) and C–N/C–O vibrations (~1250–1600 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 208.1451 .

Advanced Application :
For stereochemical analysis, use 2D NOESY to resolve spatial interactions between the piperidine and pyrazine moieties .

What are the recommended synthetic routes for [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol?

Basic Research Question
Two primary pathways are documented:

Multi-Step Coupling :

  • Step 1 : Synthesize 3-methylpyrazine-2-carboxylic acid via Pd-catalyzed cross-coupling.
  • Step 2 : React with piperidin-3-yl-methanol under Mitsunobu conditions (DIAD, PPh3) to form the final product .
  • Yield : 60–70% after purification by flash chromatography .

Reductive Amination :

  • Condense 3-methylpyrazine-2-carbaldehyde with piperidin-3-yl-methanol using NaBH4 in methanol (yield: ~55%) .

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Key ReagentsPurification
Multi-Step Coupling60–70DIAD, PPh3Flash Chromatography
Reductive Amination~55NaBH4Recrystallization

How can researchers optimize reaction conditions to improve synthetic yield?

Advanced Research Question
Key strategies include:

  • Catalyst Screening : Replace Pd catalysts with RuPhos-Pd for higher coupling efficiency in pyrazine functionalization .
  • Solvent Optimization : Use DMF instead of THF to enhance solubility of intermediates, reducing side-product formation .
  • Temperature Control : Maintain ≤0°C during reductive amination to minimize over-reduction of the methanol group .

Data Contradiction Note :
Conflicting reports on optimal pyrazine activation (e.g., Boc protection vs. direct coupling) require validation via Design of Experiments (DoE) to identify statistically significant variables .

How can discrepancies in reported biological activities of piperidine-methanol derivatives be resolved?

Advanced Research Question
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use kinase inhibition assays (e.g., CHK1 inhibition protocols from ) with positive controls (e.g., staurosporine) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]-methanol) to isolate substituent effects .
  • Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors .

What safety precautions are necessary when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

What are the potential biological targets of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol?

Advanced Research Question
Hypothesized targets based on structural analogs:

  • Kinases : CHK1 inhibition (IC50 data from related pyrazine derivatives in ).
  • Neurotransmitter Receptors : Serotonin (5-HT2A) and dopamine D2 receptors due to piperidine’s conformational flexibility .

Methodological Note :
Validate targets via radioligand binding assays (e.g., [<sup>3</sup>H]-ketanserin for 5-HT2A) and knockout cell lines to confirm specificity .

How can researchers analyze the compound’s metabolic stability?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Key Finding :
The methanol group may undergo rapid phase II glucuronidation, reducing bioavailability—a hypothesis requiring validation with UGT enzyme inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.